molecular formula C16H22N2O5S B4635870 Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B4635870
M. Wt: 354.4 g/mol
InChI Key: ZKJNLKBBTVSEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the sulfone derivative.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[1-(methylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[1-(propylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
  • Methyl 4-({[1-(butylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-24(21,22)18-10-4-5-13(11-18)15(19)17-14-8-6-12(7-9-14)16(20)23-2/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJNLKBBTVSEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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